- Improved processes for the preparation of guadecitabine and intermediates thereof, World Intellectual Property Organization, , ,
Cas no 929904-85-8 (Guadecitabine sodium)

Guadecitabine sodium structure
Nome do Produto:Guadecitabine sodium
N.o CAS:929904-85-8
MF:C18H24N9NaO10P
MW:580.400994300842
MDL:MFCD28144509
CID:1065203
PubChem ID:135564654
Guadecitabine sodium Propriedades químicas e físicas
Nomes e Identificadores
-
- 2'-Deoxy-5-azacytidylyl-(3'→5')-2'-deoxy-guanosine Sodium Salt
- S-110
- SGI-110
- sodium,[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate
- Guadecitabine sodium
- S 110
- sodium (2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl [(2R,3S,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
- 2'-Deoxy-5-azacytidylyl-(3'-->5')-2'-deoxy-guanosine Sodium Salt
- SGI-110 sodium salt
- Guadecitabine sodium (JAN/USAN)
- CS-0003821
- GUADECITABINE SODIUM [JAN]
- sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate
- S110 sodium salt
- Guadecitabine sodium; SGI-110 sodium; S-110 sodium
- Guadecitabine sodium [USAN]
- [(2R,3S,5R)-5-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl]methyl (2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl sodium phosphate
- Q27237136
- Guanosine, 2'-deoxy-5-azacytidylyl-(3'-5')-2'-deoxy-, sodium salt (1:1)
- CHEMBL3544980
- GUADECITABINE SODIUM [WHO-DD]
- G14403
- EX-A2903
- HY-15229
- UNII-0RB89YH367
- SGI 110
- D10809
- 929904-85-8
- 2'-Deoxy-5-azacytidylyl-(3'?5')-2'-deoxy-guanosine SodiuM Salt
- DTXSID60239218
- 0RB89YH367
- SGI-110 sodium
- S-110 sodium
-
- MDL: MFCD28144509
- Inchi: 1S/C18H24N9O10P.Na/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30;/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30);/t7-,8-,9+,10+,11+,12+;/m0./s1
- Chave InChI: GIWNNMMDOVYUOT-BYKQGDNKSA-N
- SMILES: O=C1N=C(N)NC2N([C@H]3C[C@H](O)[C@@H](COP(O)(=O)O[C@H]4C[C@H](N5C=NC(N)=NC5=O)O[C@@H]4CO)O3)C=NC1=2.[Na]
Propriedades Computadas
- Massa Exacta: 579.12031924g/mol
- Massa monoisotópica: 579.12031924g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 5
- Contagem de aceitadores de ligações de hidrogénio: 12
- Contagem de Átomos Pesados: 39
- Contagem de Ligações Rotativas: 8
- Complexidade: 1110
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 6
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 274Ų
Guadecitabine sodium Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Guadecitabine sodium Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0975749-1g |
SGI-110 |
929904-85-8 | 98% | 1g |
$7500 | 2024-08-03 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56634-50mg |
Guadecitabine sodium |
929904-85-8 | 98% | 50mg |
¥0.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56634-10mg |
Guadecitabine sodium |
929904-85-8 | 98% | 10mg |
¥11988.00 | 2023-09-07 | |
TRC | D232200-10mg |
2'-Deoxy-5-azacytidylyl-(3'→5')-2'-deoxy-guanosine Sodium Salt |
929904-85-8 | 10mg |
$30732.00 | 2023-05-18 | ||
ChemScence | CS-0003821-10mg |
Guadecitabine sodium |
929904-85-8 | 98.05% | 10mg |
$1200.0 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S7013-5mg |
Guadecitabine (SGI-110) |
929904-85-8 | 99.93% | 5mg |
¥8570.34 | 2023-09-15 | |
ChemScence | CS-0003821-5mg |
Guadecitabine sodium |
929904-85-8 | 98.05% | 5mg |
$850.0 | 2022-04-26 | |
TRC | D232200-25mg |
2'-Deoxy-5-azacytidylyl-(3'→5')-2'-deoxy-guanosine Sodium Salt |
929904-85-8 | 25mg |
$ 15000.00 | 2023-09-08 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56634-2mg |
Guadecitabine sodium |
929904-85-8 | 98% | 2mg |
¥4495.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12790-1 mL * 10 mM (in DMSO) |
Guadecitabine sodium |
929904-85-8 | 1 mL * 10 mM (in DMSO) |
¥9245.00 | 2022-02-28 |
Guadecitabine sodium Método de produção
Synthetic Routes 1
Condições de reacção
Referência
Synthetic Routes 2
Condições de reacção
Referência
- Drug compound and purification methods thereof, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condições de reacção
Referência
- Decitabine derivative formulations, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condições de reacção
Referência
- Oligonucleotide analogs containing 5-aza-cytosine for inhibiting cellular DNA methylation and treatment of cancers, United States, , ,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 0 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referência
- Hypomethylating agent guadecitabine sodium or salt with decreased hygroscopicity and increased stability for cancer therapy, prognosis and prediction of response or resistance, United States, , ,
Synthetic Routes 6
Condições de reacção
Referência
- Combination of isoindolinone inhibitors of the MDM2-p53 interaction having anticancer activity with the DNA hypomethylating agent SGI-110, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condições de reacção
Referência
- Lyophilized pharmaceutical compositions, World Intellectual Property Organization, , ,
Guadecitabine sodium Raw materials
Guadecitabine sodium Preparation Products
Guadecitabine sodium Literatura Relacionada
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
929904-85-8 (Guadecitabine sodium) Produtos relacionados
- 2171764-45-5(tert-butyl 3-(1-amino-3-methoxycyclobutyl)-3-hydroxypyrrolidine-1-carboxylate)
- 2228593-21-1(2-(3-chloro-2,4-difluorophenyl)cyclopropan-1-amine)
- 2228327-47-5(3-amino-3-4-(propan-2-yl)cyclohexylcyclobutan-1-ol)
- 2049867-19-6(3-(5-methylpyrazin-2-yl)prop-2-enal)
- 2679802-17-4((2R)-2-(trifluoroacetamido)hex-5-ynoic acid)
- 1824347-45-6(3-(boc-amino)-2-(trifluormethyl)piperidine)
- 2385351-78-8(Benzenesulfonyl fluoride, 3-bromo-2-fluoro-6-iodo- )
- 1016163-89-5(Methyl 5-bromo-2-formylbenzoate)
- 2172093-68-2(2,2,3-trifluoro-3-4-(propan-2-yl)cyclohexylpropanoic acid)
- 3145-77-5(2-(methylsulfanylmethyl)pyridine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:929904-85-8)Guadecitabine sodium

Pureza:99%/99%
Quantidade:5mg/10mg
Preço ($):765.0/1080.0